Benzoic acid, 4-[(5-bromopentyl)oxy]-, ethyl ester
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Description
“Benzoic acid, 4-[(5-bromopentyl)oxy]-, ethyl ester” is a chemical compound that is an ester derivative of benzoic acid . It contains a total of 37 bonds, including 18 non-H bonds, 7 multiple bonds, 8 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aromatic ester, and 1 ether .
Molecular Structure Analysis
The molecular structure of this compound includes a benzoic acid moiety, an ethyl ester group, and a 5-bromopentyl group attached to the benzoic acid via an ether linkage . The molecular formula is C14H19BrO3 .Chemical Reactions Analysis
While specific chemical reactions involving “Benzoic acid, 4-[(5-bromopentyl)oxy]-, ethyl ester” are not detailed in the available resources, esters in general can undergo reactions such as hydrolysis, which can be catalyzed by either an acid or a base . In acidic hydrolysis, the ester is heated with a large excess of water containing a strong-acid catalyst . In basic hydrolysis, also known as saponification, the products are a carboxylate salt and an alcohol .Scientific Research Applications
Synthesis and Molecular Structure
- Synthesis of Complexes : Benzoic acid derivatives have been used in synthesizing complexes like trinuclear ruthenium cluster cations. These complexes, due to their molecular structure, have potential applications in catalysis and material science (Vieille-Petit, Therrien, & Süss-Fink, 2004).
Chemical Synthesis
- Development of Novel Compounds : Researchers have investigated benzoic acid derivatives in creating new chemical entities, such as a series of α-ketoamide derivatives, which may have applications in medicinal chemistry (El‐Faham, Al Marhoon, Abdel-Megeed, & Albericio, 2013).
Polymer Science
- Aliphatic Polycarbonates : Benzoic acid derivatives have been used in modifying aliphatic polycarbonates, impacting their biodegradability and potential applications in biodegradable polymers (Ben-Shaba & Domb, 2006).
Pharmaceutical Research
- Prodrug Design : Benzoic acid esters have been studied in the context of prodrug design, where they are used to modify the properties of drugs to improve their efficacy and safety profiles (Nielsen & Bundgaard, 1987).
Food Science
- Food Additives : Benzoic acid and its derivatives, including esters, are used extensively as preservatives and flavoring agents in food products. Their widespread use raises questions about human exposure and potential health impacts (del Olmo, Calzada, & Nuñez, 2017).
Photodimerization Studies
- Crystalline State Reactions : The photodimerization behavior of benzoic acid derivatives has been investigated, which is relevant in materials science for the development of light-responsive materials (Hasegawa et al., 1985).
Organic Synthesis
- Ester Synthesis : The synthesis of esters from benzoic acid, including methods for creating complex ester structures, has implications in organic chemistry and pharmaceutical synthesis (Mitsunobu & Yamada, 1967).
Catalysis
- Asymmetric Synthesis : Benzoic acid derivatives have been utilized in catalytic processes to create chiral compounds, an essential aspect of asymmetric synthesis in chemistry (Geurts, Fletcher, & Feringa, 2006).
properties
IUPAC Name |
ethyl 4-(5-bromopentoxy)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrO3/c1-2-17-14(16)12-6-8-13(9-7-12)18-11-5-3-4-10-15/h6-9H,2-5,10-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZEYMHGWTWMUPN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OCCCCCBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10439761 |
Source
|
Record name | Benzoic acid, 4-[(5-bromopentyl)oxy]-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10439761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzoic acid, 4-[(5-bromopentyl)oxy]-, ethyl ester | |
CAS RN |
96517-13-4 |
Source
|
Record name | Benzoic acid, 4-[(5-bromopentyl)oxy]-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10439761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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